molecular formula C11H6HgO2 B1659049 3H-Naphtho[1,8-cd][1,2]oxamercurin-3-one CAS No. 6314-27-8

3H-Naphtho[1,8-cd][1,2]oxamercurin-3-one

Cat. No.: B1659049
CAS No.: 6314-27-8
M. Wt: 370.76 g/mol
InChI Key: JITRLBOYWJTMBD-UHFFFAOYSA-M
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Description

3H-Naphtho[1,8-cd][1,2]oxamercurin-3-one is a naphthalene-fused heterocyclic compound containing a mercury (Hg)-oxygen (O) ring system. The structure features a 1,2-oxamercurin core (a six-membered ring with Hg and O at positions 1 and 2) fused to a naphthalene moiety at the [1,8-cd] positions.

Properties

CAS No.

6314-27-8

Molecular Formula

C11H6HgO2

Molecular Weight

370.76 g/mol

IUPAC Name

3-oxa-2-mercuratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-4-one

InChI

InChI=1S/C11H7O2.Hg/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-5,7H,(H,12,13);/q;+1/p-1

InChI Key

JITRLBOYWJTMBD-UHFFFAOYSA-M

SMILES

C1=CC2=C3C(=C1)C(=O)O[Hg]C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)O[Hg]C3=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Heteroatom Influence: Mercury vs. Mercury’s heavy-metal nature may limit biological applications but could enable unique reactivity in organometallic catalysis. Oxygen/Nitrogen Systems: Oxazines (e.g., –4) and pyrans () lack heavy metals, favoring biocompatibility. For example, 1,3-oxazinones () show apoptosis-inducing activity via NF-κB targeting , while pyran derivatives () are studied for physicochemical properties like heat capacity .

Synthetic Accessibility: Boron-containing oxaborinins () are synthesized in high yields (60–80%) and purity (96–99.3% HPLC), suggesting robust protocols for naphthalene-fused boron heterocycles . Multicomponent approaches () and annulation reactions () are common for oxazines, but mercury’s reactivity might necessitate distinct methodologies (e.g., mercury-mediated cyclization).

Structural Stability :

  • The [1,8-cd] fusion in the target compound (shared with pyran in ) creates a rigid, planar framework. Mercury’s large atomic radius could introduce steric strain compared to smaller heteroatoms like B or O.

Safety and Toxicity: Mercury-containing compounds likely require stringent safety protocols (e.g., GHS hazard classes), unlike safer oxaborinins or oxazines.

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